5-(2-甲氧基乙基)-1H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-(2-Methoxyethyl)-1H-tetrazole and related compounds typically involves strategies that exploit the tetrazole ring's reactivity towards nucleophiles and electrophiles. Recent advances in tetrazole chemistry have introduced efficient methods for synthesizing these compounds, leveraging their unique structural characteristics for various applications. These synthesis methods are designed to achieve high yields, selectivity, and functional group compatibility, often under mild reaction conditions to accommodate a wide range of substituents (Dai et al., 2013).

Molecular Structure Analysis

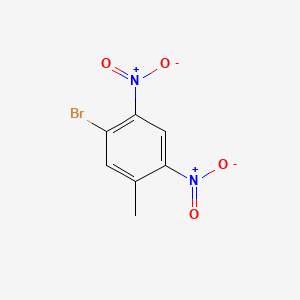

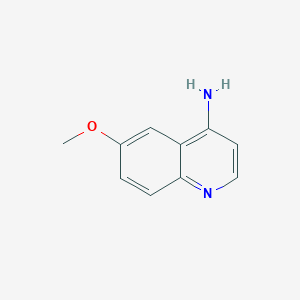

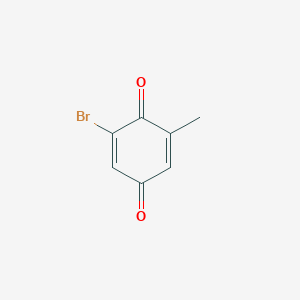

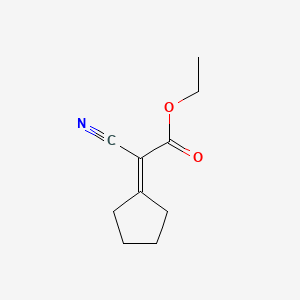

The molecular structure of 5-(2-Methoxyethyl)-1H-tetrazole features a tetrazole ring—a five-membered ring consisting of four nitrogen atoms and one carbon atom. This structure imparts significant aromaticity due to the electron-rich nature of the poly-nitrogen ring, enabling the formation of strong hydrogen bonds and contributing to the compound's stability and reactivity. The 2-methoxyethyl substituent influences the compound's physical and chemical properties, including its solubility, boiling point, and potential interaction with biological targets.

Chemical Reactions and Properties

Tetrazoles, including 5-(2-Methoxyethyl)-1H-tetrazole, participate in a variety of chemical reactions, reflecting their versatile chemistry. These reactions include nucleophilic substitution, cycloaddition, and metal complexation, which are central to their application in synthesizing pharmaceuticals, agrochemicals, and energetic materials. The tetrazole ring can act as a bioisostere for the carboxyl group, making it valuable in drug design and development for enhancing pharmacokinetic properties (Li Yin-chuan, 2011).

科学研究应用

在药物化学中的作用

5-(2-甲氧基乙基)-1H-四唑作为5-取代的1H-四唑的一个亚型,在药物化学中占有重要地位。这些化合物以其作为羧酸的生物同位素替代物的作用而闻名,有助于药物开发。5-取代的1H-四唑,包括5-(2-甲氧基乙基)-1H-四唑,在各种药物中增强了药代动力学、药效学和代谢抗性 (Mittal & Awasthi, 2019)。

摄影工业和合成

在摄影工业和有机化学中,5-取代的四唑作为合成其他杂环化合物的中间体。它们的用途延伸到寡核苷酸合成中的活化剂,展示了它们在化学应用中的多功能性 (J. Roh, K. Vávrová, & A. Hrabálek, 2012)。

色谱应用

5-(2-甲氧基乙基)-1H-四唑已被用作气液分配色谱中的固定相。其极性和络合性质显著有助于分离各种烃类和其他化合物 (Finnegan & Smith, 1961)。

配位化学和材料科学

这些化合物还在配位化学和材料科学中找到应用,有助于开发具有独特性能的新材料。它们在形成具有荧光和铁电行为等性质的金属-有机配位聚合物中的作用突显了它们在先进材料合成中的重要性 (Zhao et al., 2008)。

高能材料

由于其高氮含量,5-(2-甲氧基乙基)-1H-四唑在高能材料的背景下受到研究。它被探索用于潜在的爆炸物和推进剂的应用,突显了该化合物在国防和航空航天应用中的重要性 (Haiges & Christe, 2013)。

属性

IUPAC Name |

5-(2-methoxyethyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-9-3-2-4-5-7-8-6-4/h2-3H2,1H3,(H,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWIZNWZRQEACB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NNN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314331 |

Source

|

| Record name | 5-(2-methoxyethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyethyl)-1H-tetrazole | |

CAS RN |

117889-08-4 |

Source

|

| Record name | 5-(2-methoxyethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)